N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base hydrazone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine, altering the compound’s chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogen or other substituents on the aromatic rings.
Scientific Research Applications
N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, aiding in the study of metal-ligand interactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloproteases by binding to the active site of the enzyme, preventing substrate access. The presence of the dichlorophenyl and methoxybenzamide groups enhances its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Comparison:
Structural Differences: The presence of different substituents on the aromatic rings (e.g., methoxy, fluoro) distinguishes these compounds from N-(2-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE.
Chemical Properties: Variations in substituents affect the compounds’ reactivity, solubility, and stability.
Properties
Molecular Formula |
C22H17Cl2N3O3 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-17-10-7-14(8-11-17)21(28)26-20-5-3-2-4-18(20)22(29)27-25-13-15-6-9-16(23)12-19(15)24/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
XUYMELGTNZOPKH-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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